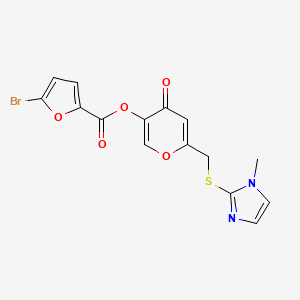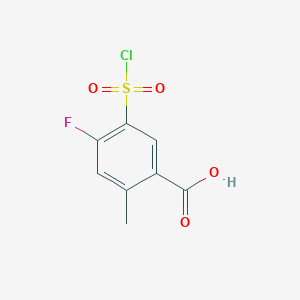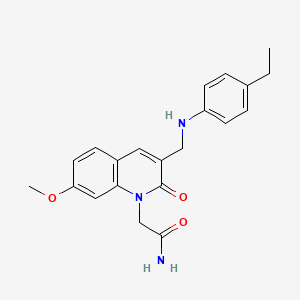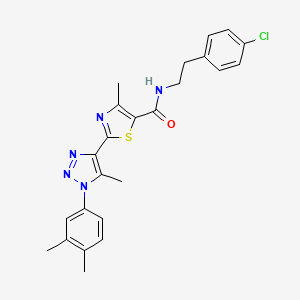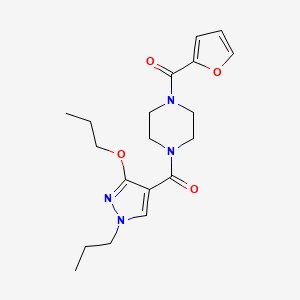![molecular formula C20H18N2O4S2 B2903619 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 922908-34-7](/img/structure/B2903619.png)
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential uses in various fields.
Mécanisme D'action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells. It has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. Additionally, this compound has been shown to inhibit the activity of histone deacetylase, an enzyme that regulates gene expression.
Biochemical and Physiological Effects:
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit acetylcholinesterase activity in the brain, and reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. Additionally, this compound has been shown to have low toxicity, making it a promising candidate for further development. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the development of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide. One potential direction is the modification of the compound to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Finally, more research is needed to explore the mechanism of action of this compound and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide involves the reaction of 2-aminothiophenol and ethyl 2-bromo-2-phenylacetate in the presence of potassium carbonate and DMF to form ethyl 2-(4-(2-(2-aminothiazol-4-yl)vinyl)phenylthio)-2-phenylacetate. This compound is then reacted with 4-phenylsulfonylbutanoyl chloride in the presence of triethylamine and DMF to yield N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide.
Applications De Recherche Scientifique
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c23-18(11-6-12-28(24,25)14-7-2-1-3-8-14)21-20-22-19-15-9-4-5-10-16(15)26-13-17(19)27-20/h1-5,7-10H,6,11-13H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEQVASEGBNWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CCCS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

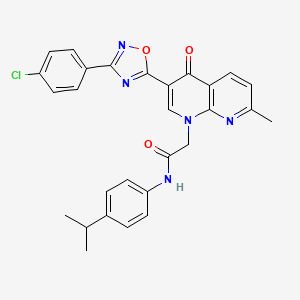

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide](/img/structure/B2903545.png)
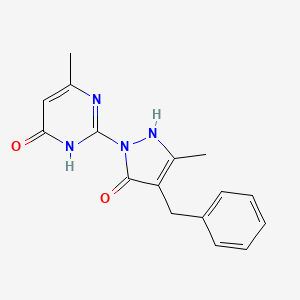
![2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2903550.png)
